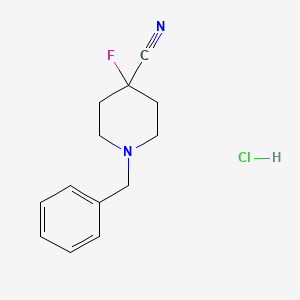

1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride

Beschreibung

1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride is a piperidine-derived compound featuring a benzyl group at the 1-position, a fluorine atom at the 4-position of the piperidine ring, and a carbonitrile group at the same carbon. The hydrochloride salt enhances solubility and stability, a common strategy in pharmaceutical chemistry .

Eigenschaften

Molekularformel |

C13H16ClFN2 |

|---|---|

Molekulargewicht |

254.73 g/mol |

IUPAC-Name |

1-benzyl-4-fluoropiperidine-4-carbonitrile;hydrochloride |

InChI |

InChI=1S/C13H15FN2.ClH/c14-13(11-15)6-8-16(9-7-13)10-12-4-2-1-3-5-12;/h1-5H,6-10H2;1H |

InChI-Schlüssel |

MEJHOHKEZPVKRI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1(C#N)F)CC2=CC=CC=C2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Addition of the Benzyl Group: Benzylation is typically performed using benzyl halides in the presence of a base.

Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions using reagents like sodium methoxide or potassium tert-butoxide.

Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering its electronic properties. The benzyl group can enhance lipophilicity, facilitating membrane permeability and improving bioavailability. The carbonitrile group can participate in hydrogen bonding and other interactions with target molecules, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride and its analogs:

Key Structural and Functional Insights :

Substituent Effects: Fluorine vs. Phenyl/Bromo: The 4-fluoro substituent in the target compound reduces steric hindrance compared to phenyl or bromobenzyl groups (e.g., ). Amino vs. Carbonitrile: The amino group in Benzyl 4-aminopiperidine-1-carboxylate increases basicity (pKa ~9–10), whereas the carbonitrile group in the target compound is electron-withdrawing, lowering basicity and possibly enhancing resistance to enzymatic degradation .

Functional Group Impact :

- Carbonitrile (CN) : Compared to carboxylic acid () or carbonyl chloride (), the carbonitrile group offers stability under physiological conditions and may reduce interactions with off-target proteins.

- Hydrochloride Salt : Common across analogs (e.g., memantine HCl ), this salt form improves aqueous solubility, critical for oral bioavailability.

Pharmacological Implications :

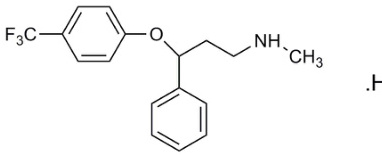

- The target compound’s fluorine and carbonitrile groups may synergize to enhance blood-brain barrier penetration, a trait observed in fluoxetine hydrochloride (a fluorinated CNS agent ).

- In contrast, the carboxylic acid in 1-(4-bromo-benzyl)-piperidine-4-carboxylic acid HCl limits CNS activity due to ionization at physiological pH .

Research Findings and Gaps

- Toxicological Data: Limited toxicological information exists for many analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate ), highlighting the need for rigorous safety profiling of the target compound.

- Stability : Hydrochloride salts generally exhibit superior stability, as seen in dosulepin HCl , but the carbonitrile group’s hydrolytic stability under acidic conditions requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.